6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 229.71 g/mol. This compound belongs to the class of oxazepanes, which are seven-membered heterocycles containing nitrogen and oxygen atoms. The compound is characterized by the presence of a pyridazinylmethyl group, which contributes to its potential biological activities.
The compound can be sourced from various chemical suppliers and research institutions. It is often used in scientific research, particularly in pharmacological studies due to its structural properties and potential interactions with biological targets.
6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride is classified as an organic compound and falls under the category of heterocyclic compounds. Its classification as a hydrochloride indicates that it is a salt formed with hydrochloric acid, which may enhance its solubility and stability in aqueous solutions.
The synthesis of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride typically involves several steps:
The synthesis may require specific reaction conditions such as temperature control, solvent choice (e.g., ethanol or methanol), and catalysts (e.g., acids or bases) to optimize yield and purity.
The molecular structure of 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride features a seven-membered oxazepane ring fused with a pyridazine moiety. The arrangement of atoms includes:
6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride can participate in several chemical reactions:
The reactivity of this compound can be influenced by factors such as pH, temperature, and concentration of reactants. Understanding these parameters is crucial for effective application in synthetic chemistry.
The mechanism of action for 6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride is not fully elucidated but can involve:
Research into the specific biological mechanisms is ongoing, and detailed studies are required to clarify its pharmacological profiles and therapeutic potentials.
Relevant data such as melting point and boiling point are often determined experimentally to characterize this compound further.
6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride has several scientific applications:
The ongoing research into this compound aims to uncover new applications in drug development and therapeutic interventions.
This hybrid compound integrates two pharmaceutically significant heterocyclic frameworks: 1,4-oxazepane (a saturated seven-membered oxygen-nitrogen heterocycle) and pyridazine (a nitrogen-rich diazine ring). The hydrochloride salt formation enhances its aqueous solubility and crystallinity, critical for drug formulation. Hybrid molecules of this class exploit complementary pharmacological profiles of their constituent moieties, enabling targeted modulation of central nervous system (CNS) receptors and enzymes [1] [8]. The structural complexity arises from:
The molecular architecture exhibits strategic hybridization with distinct pharmacological implications:
Conformational studies reveal a chair-boat equilibrium that adapts to binding pockets. The C6-position allows functionalization while maintaining ring stability [7].
Pyridazine Contribution:
Substitution at the 3-position via methylene linker (-CH₂-) provides steric freedom while preventing metabolic conjugation at reactive pyridazine positions [8].
Hybridization Advantages:
Table 1: Key Physicochemical Properties of Hybrid Components
Structural Feature | 1,4-Oxazepane | Pyridazine | Hybrid Advantages |
---|---|---|---|
Ring Size | 7-membered saturated | 6-membered aromatic | Complementary steric profiles |
Heteroatoms | O, N | 2N (ortho-position) | Multisite target engagement |
logP Contribution | +0.7 (calculated) | -0.3 (calculated) | Balanced logP ~1.4 |
pKa (Ionizable Groups) | Tertiary amine: ~8.5 | Ring N1: ~2.5 | Dual ionization states |
Conformational Flexibility | High (pseudorotation) | Low (planar) | Adaptive receptor binding |
The development timeline reflects strategic molecular optimization:
First-Generation Hybrids (1990s-2000s):Early unsubstituted pyridazine-azepanes exhibited target engagement but suffered from poor bioavailability (<15%) and rapid hepatic clearance. Introduction of ethylene linkers (e.g., pyridazin-3-ylethyl-azepanes) improved CNS penetration but increased off-target binding [1] [8].
Critical Innovations (2010-2018):
Positional Isomerism Studies: 3-Pyridazinyl regioisomers demonstrated 5-7x greater serotonin receptor affinity than 4-pyridazinyl analogs due to optimal hydrogen bonding geometry [8].
Current Hybrid (Post-2018):6-(Pyridazin-3-ylmethyl)-1,4-oxazepane hydrochloride emerged as a lead candidate through:
Table 2: Evolutionary Milestones of Azepane-Pyridazine Hybrids
Generation | Structural Features | Pharmacological Limitations | Key Innovations |
---|---|---|---|
Early Hybrids (1990s) | Directly fused rings | Low solubility, CYP3A4 inhibition | Introduction of alkyl spacers |
Second Generation (2000s) | -CH₂CH₂- linkers | Excessive flexibility, low selectivity | Rigid oxazepane cores |
Third Generation (2010s) | Chiral center optimization | Poor metabolic stability | 3-Pyridazinyl positioning |
Current Compound | Methylene linker, HCl salt | Limited clinical data | Dual-target engagement |
The hydrochloride salt formation profoundly impacts pharmaceutical performance:
Solubility-Permeability Balance:Quaternary ammonium formation increases aqueous solubility >50-fold versus free base. The counterion effect follows Hoffmeister series potency: HCl > HBr > citrate. Molecular dynamics confirm chloride ion coordination stabilizes the crystal lattice while enabling rapid dissolution [3] [5].
Absorption Enhancement:
pH-Dependent Release: Salt dissociation at gastric pH (1.5-3.5) facilitates duodenal absorption
Advanced Quaternary Strategies:
Zwitterion Design: Carboxylate-containing quaternary ammoniums (e.g., -COO⁻ ⁺N(CH₃)₃) enable blood-brain barrier penetration via LAT-1 transporters [6].
Structural Impact on Target Binding:Protonation of the oxazepane nitrogen generates a permanent cationic center that mimics endogenous neurotransmitters (e.g., acetylcholine). This facilitates:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1